n-Chloroglutarimide

Description

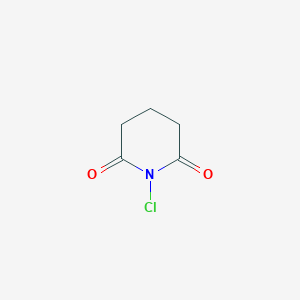

Structure

3D Structure

Properties

CAS No. |

82621-82-7 |

|---|---|

Molecular Formula |

C5H6ClNO2 |

Molecular Weight |

147.56 g/mol |

IUPAC Name |

1-chloropiperidine-2,6-dione |

InChI |

InChI=1S/C5H6ClNO2/c6-7-4(8)2-1-3-5(7)9/h1-3H2 |

InChI Key |

ADFIFDHDLIZVFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Chloroglutarimide

Traditional Preparation Routes

Historically, the synthesis of N-chloroglutarimide and other N-chloroimides has relied on several fundamental chlorination methods. These traditional routes often involve aqueous systems and common chlorinating agents.

One of the earliest and most straightforward methods involves the chlorination of glutarimide (B196013) using an inorganic hypochlorite (B82951), such as sodium hypochlorite, in a solution of acetic acid and water. epo.orggoogle.com Another common approach is the reaction of glutarimide with molecular chlorine gas bubbled through an aqueous solution containing an equivalent amount of a strong base like sodium or potassium hydroxide (B78521). epo.orggoogle.com However, these aqueous alkaline conditions can be detrimental, as the imide ring is susceptible to hydrolysis, and the N-chloroimide product itself can degrade, potentially forming explosive nitrogen trichloride. epo.org

A third established method utilizes tert-butyl hypochlorite as the chlorinating agent in a mixture of tert-butyl alcohol and water. epo.orggoogle.com This reagent offers an alternative to molecular chlorine and inorganic hypochlorites. A detailed, analogous procedure for the synthesis of N-bromoglutarimide from glutarimide using bromine and potassium hydroxide in an aqueous medium further illustrates this type of traditional approach, where the imide is treated with a halogen in the presence of a base. orgsyn.org

Table 1: Overview of Traditional Synthetic Routes for N-Chloroimides

| Method | Chlorinating Agent | Solvent/Medium | Key Conditions | Known Drawbacks |

|---|---|---|---|---|

| Hypochlorite Chlorination | Inorganic Hypochlorite (e.g., NaOCl) | Acetic Acid / Water | Aqueous system | Potential for side reactions and product degradation. |

| Aqueous Chlorine Gas | Molecular Chlorine (Cl₂) | Aqueous Strong Base (e.g., NaOH) | Alkaline pH | Imide hydrolysis; N-chloroimide degradation; Low solubility of chlorine in water. epo.org |

| t-Butyl Hypochlorite | t-Butyl Hypochlorite | t-Butyl Alcohol / Water | Aqueous/Alcohol mixture | Use of a specific, prepared reagent. epo.org |

Contemporary Synthetic Innovations in N-Chloroimide Production

In response to the limitations of traditional methods, contemporary research has focused on developing more efficient, selective, and environmentally benign synthetic routes for N-chloroimides, including this compound. These innovations often feature non-aqueous conditions and the use of novel reagents and catalysts.

A significant advancement is the chlorination of imides with molecular chlorine under substantially anhydrous conditions. One such process involves using an inert organic solvent in the presence of a cross-linked polyvinylpyridine copolymer. google.comgoogle.com This insoluble polymer acts as a weakly basic HCl acceptor, effectively removing the hydrogen chloride byproduct from the reaction medium and shifting the equilibrium towards the formation of the N-chloroimide, leading to high yields. google.com For instance, a 95.9% yield of a chlorinated imide product has been reported using this method. google.com

Another innovative anhydrous method involves the reaction of the imide with molecular chlorine in the presence of a catalytic amount of a tertiary amine and an epoxy compound. epo.orggoogle.com This approach, conducted at temperatures ranging from -10°C to +50°C, also avoids the decomposition issues associated with aqueous systems. epo.orggoogle.com

The use of alternative chlorinating agents represents another key area of innovation. Trichloroisocyanuric acid (TCICA), a stable and solid reagent, has emerged as a "green" alternative for the N-chlorination of amides and imides. sciencemadness.orgresearchgate.net The reaction is typically carried out in methanol (B129727) at room temperature, and the cyanuric acid byproduct can be easily filtered off. sciencemadness.org This method avoids the use of hazardous chlorine gas and offers operational simplicity, aligning with the principles of green chemistry which prioritize the use of safer substances and improved atom economy. sciencemadness.orgacs.org

More recent synthetic strategies are exploring photochemical and electrochemical methods. numberanalytics.comfrontiersin.org Photochemical synthesis utilizes light to induce chemical reactions, often under mild conditions, and has been applied to create various heterocyclic compounds. chim.itnumberanalytics.commdpi.com Similarly, organic electrosynthesis uses electricity to drive reactions, replacing chemical oxidants or reductants with electrons, thereby minimizing waste. frontiersin.orgnih.gov While specific, detailed procedures for the photochemical or electrochemical synthesis of this compound are not yet widely documented, these fields represent the forefront of innovative synthesis, promising highly efficient and sustainable pathways for N-haloimide production in the future. frontiersin.org

Table 2: Comparison of Contemporary Synthetic Methodologies for N-Chloroimides

| Method | Chlorinating Agent | Catalyst/Promoter | Solvent | Key Advantages |

|---|---|---|---|---|

| Anhydrous Cl₂ with Polymer | Molecular Chlorine (Cl₂) | Polyvinylpyridine copolymer | Inert Organic Solvent (e.g., Methylene Chloride) | High yield; avoids aqueous decomposition; easy separation of HCl acceptor. google.comgoogle.com |

| Anhydrous Cl₂ with Catalyst | Molecular Chlorine (Cl₂) | Tertiary Amine / Epoxy Compound | Anhydrous Organic Solvent | Avoids aqueous side reactions; catalytic process. epo.orggoogle.com |

| TCICA Chlorination | Trichloroisocyanuric Acid (TCICA) | None required | Methanol | Stable, solid reagent; mild conditions; safer and greener alternative. sciencemadness.orgresearchgate.net |

| Photochemical Synthesis | Varies | Photocatalyst | Varies | Mild conditions; high selectivity potential; environmentally friendly. numberanalytics.comnumberanalytics.com |

| Electrochemical Synthesis | Varies (uses electrons) | Often a mediator | Varies | Inherently green (electron as reagent); reduces chemical waste. frontiersin.orgnih.gov |

Mechanistic Investigations of N Chloroglutarimide Reactivity

Radical-Mediated Pathways

N-chloroglutarimide can undergo homolytic cleavage of the N-Cl bond to generate the glutarimidyl radical, a key intermediate in various radical reactions. The generation, structure, and subsequent reactivity of this radical have been explored through a combination of experimental and theoretical methods.

Studies on Glutarimidyl Radical Isomerization and Ring-Opening Processes

A significant aspect of imidyl radical chemistry is their potential to undergo isomerization and ring-opening. In the case of the closely related succinimidyl radical, a rapid equilibrium exists between the cyclic radical and its ring-opened counterpart, the β-(isocyanato-carbonyl)ethyl radical. researchgate.net However, extensive studies have shown that the glutarimidyl radical exhibits remarkable stability against such ring-opening processes. nstl.gov.cn

Pulse radiolysis experiments, which allow for the direct observation of transient species, have provided no evidence for the ring-opening of the glutarimidyl radical in aqueous solutions. researchgate.net This contrasts sharply with the behavior of the succinimidyl radical. The enhanced stability of the six-membered glutarimidyl radical compared to the five-membered succinimidyl radical is a critical factor in its distinct reactivity. Theoretical studies have also supported the higher stability of the cyclic glutarimidyl radical, making ring-opening an energetically unfavorable process. rsc.org This inherent stability ensures that reactions involving the glutarimidyl radical proceed primarily through the cyclic form.

Homolytic Halogen Atom Abstraction Reactions with this compound

The glutarimidyl radical, being an electrophilic species, is capable of abstracting hydrogen atoms from various substrates. acs.org The reactivity of imidyl radicals in hydrogen atom abstraction has been shown to be comparable to that of highly reactive species like chlorine and hydroxyl radicals. acs.org This highlights the potential of this compound to initiate radical chains through hydrogen abstraction, leading to the functionalization of C-H bonds.

In a comparative study, the hydrogen-abstraction selectivity of the glutarimidyl radical was investigated. Interestingly, its reactivity did not directly correlate with the relative C-H bond strengths of the substrates, suggesting that polar effects play a significant role in the transition state of the abstraction reaction. blogspot.com While the primary role of this compound is often to act as a source of the glutarimidyl radical, which then participates in subsequent reactions, the N-Cl bond can also be subject to homolytic abstraction by other radical species.

Intermolecular Radical Additions Catalyzed or Initiated by this compound

This compound can initiate or participate in intermolecular radical addition reactions. For instance, it has been demonstrated that this compound, along with other N-chloroimides, can react with azonitriles to produce N-functionalized imide derivatives. This reaction proceeds through a radical mechanism where a cyanoisopropyl radical, generated from the thermal decomposition of an azonitrile, abstracts a chlorine atom from this compound. This step generates the glutarimidyl radical, which then continues the radical chain.

The electrophilic nature of the glutarimidyl radical makes it suitable for addition to electron-rich alkenes. acs.org The rate of addition is most rapid with alkenes bearing electron-donating groups, which is consistent with the electrophilic character of the radical. acs.org These reactions provide a pathway for the vicinal carboamination of alkenes, a valuable transformation in organic synthesis.

Electrophilic Chlorination Mechanisms

Beyond its role in radical chemistry, this compound is a valuable reagent for electrophilic chlorination, acting as a source of "positive chlorine" or a chloronium ion equivalent.

This compound as a Source of Positive Chlorine in Organic Reactions

In the presence of a Lewis acid or a strong protic acid, the N-Cl bond of this compound can be polarized, enhancing the electrophilicity of the chlorine atom. This allows it to act as an electrophile in reactions with various nucleophiles, most notably in electrophilic aromatic substitution reactions. organic-chemistry.orgwikipedia.orgisca.me

The mechanism of electrophilic aromatic chlorination using N-chloroimides typically involves the activation of the N-Cl bond by a catalyst to generate a highly electrophilic chlorine species. This species is then attacked by the electron-rich aromatic ring to form a sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity and yield the chlorinated product. youtube.comlibretexts.org While many studies focus on the more common N-chlorosuccinimide (NCS), the principles are directly applicable to this compound. The choice of catalyst and reaction conditions can influence the regioselectivity of the chlorination. This compound offers a milder and often more selective alternative to using molecular chlorine for these transformations.

Mechanistic Analysis of Electrophilic Substitution Reactions Mediated by this compound

This compound (NCG), much like its more extensively studied analog N-chlorosuccinimide (NCS), serves as a source of an electrophilic chlorine atom for substitution reactions, particularly on electron-rich aromatic systems. The fundamental process is electrophilic aromatic substitution (EAS), a cornerstone reaction in organic chemistry. longdom.org The general mechanism for EAS proceeds through a two-step pathway involving the initial attack of an electrophile by the nucleophilic aromatic ring, followed by the restoration of aromaticity. lumenlearning.commasterorganicchemistry.com

The first and typically rate-determining step is the attack of the π-electron system of the aromatic ring on the electrophilic chlorine species, which disrupts the aromatic sextet to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. masterorganicchemistry.comlibretexts.org This step has a high activation energy due to the temporary loss of aromatic stabilization. wikipedia.org In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the stable aromatic system. lumenlearning.commasterorganicchemistry.com

For this compound, the active electrophile is not simply the polarized N-Cl bond but often a more potent "Cl+" equivalent. The generation of this highly electrophilic species is crucial, as the N-Cl bond itself is not typically electrophilic enough to react with unactivated aromatic rings. libretexts.orgresearchgate.net The mechanism hinges on the activation of NCG, often by a catalyst, to generate a species with a more positive chlorine atom, thereby increasing its reactivity towards the aromatic nucleophile. While direct mechanistic studies on this compound are sparse, the pathway is understood to be analogous to that of other N-haloimides. organic-chemistry.orgrsc.org

The reaction can be represented as follows:

Activation of this compound (NCG): The N-Cl bond is polarized, often with the assistance of a catalyst, to generate a potent electrophilic chlorine species.

Formation of the Arenium Ion: The π-electrons of the aromatic ring attack the electrophilic chlorine, forming a C-Cl bond and a resonance-stabilized arenium ion.

Deprotonation: A weak base, which can be the glutarimide (B196013) anion formed in the first step or another species in the reaction mixture, abstracts a proton from the arenium ion, restoring aromaticity and yielding the chlorinated aromatic product.

The stability of the arenium ion intermediate plays a significant role in determining the regioselectivity of the substitution on substituted aromatic rings. Electron-donating groups on the aromatic ring stabilize the positive charge of the intermediate through resonance or induction, accelerating the reaction and directing the substitution to the ortho and para positions. Conversely, electron-withdrawing groups destabilize the arenium ion, slowing the reaction and directing substitution to the meta position. lkouniv.ac.in

Influence of Catalyst Systems and Reagent Reactivity on Electrophilic Pathways

The electrophilic potential of this compound is significantly enhanced by the presence of catalysts. The choice of catalyst system is critical as it dictates the reaction rate, selectivity, and the range of applicable substrates. The catalysts function by increasing the electrophilicity of the chlorine atom in the N-Cl bond. masterorganicchemistry.com These catalysts are broadly classified as Brønsted acids or Lewis acids.

Brønsted Acid Catalysis: Strong Brønsted acids, such as trifluoromethanesulfonic acid or sulfuric acid, can catalyze chlorination by protonating the carbonyl oxygen of the this compound. organic-chemistry.orgdicp.ac.cn This protonation increases the electron-withdrawing character of the imide group, which further polarizes the N-Cl bond and makes the chlorine atom more susceptible to nucleophilic attack by an aromatic ring. The enhanced polarization can be viewed as increasing the "Cl+" character of the chlorine atom. Some studies have proposed that the keteniminium ions generated from the protonation of related compounds can form reversible adducts that lead to halogenation. rsc.org

Lewis Acid Catalysis: Lewis acids are common and highly effective catalysts for activating N-haloimides in electrophilic halogenations. wikipedia.orgresearchgate.net Typical Lewis acids like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or zirconium(IV) chloride (ZrCl₄) coordinate to one of the carbonyl oxygen atoms of the this compound. wikipedia.orgresearchgate.net This coordination withdraws electron density from the nitrogen atom, thereby weakening the N-Cl bond and generating a highly reactive chlorinating agent. lkouniv.ac.inmasterorganicchemistry.com The resulting complex is a much stronger electrophile than the unactivated NCG.

The general mechanism for Lewis acid activation is:

Coordination of the Lewis acid to a carbonyl oxygen of NCG.

Formation of a highly electrophilic complex, which is attacked by the aromatic ring.

Formation of the arenium ion and a complexed Lewis acid-glutarimide anion.

Deprotonation of the arenium ion by the anionic complex to regenerate the Lewis acid catalyst and form the final products.

The table below summarizes the effect of different catalyst types on the activation of N-haloimides for electrophilic aromatic substitution, which is applicable by analogy to this compound.

| Catalyst Type | Example(s) | Mode of Activation | Expected Outcome |

| Brønsted Acid | H₂SO₄, TfOH | Protonation of the carbonyl oxygen, increasing N-Cl bond polarization. organic-chemistry.org | Enhanced electrophilicity, allowing chlorination of less reactive aromatics. |

| Lewis Acid | AlCl₃, FeCl₃, ZrCl₄ | Coordination to the carbonyl oxygen, creating a potent electrophilic complex. wikipedia.orgresearchgate.net | Strong activation, enabling chlorination of a wide range of aromatic substrates, including deactivated ones. |

| Lewis Base | Dimethyl sulfoxide (B87167) (DMSO), Disulfides | Formation of a halogen bond with the chlorine atom, creating a halonium ion equivalent. | Activation for chlorination of various bioactive molecules and electron-rich aromatics. researchgate.net |

Reagent Reactivity: The reactivity of the aromatic substrate itself is a paramount factor. Electron-rich aromatic compounds, such as phenols, anilines, and their derivatives, can often react with this compound under milder conditions, sometimes even without a strong catalyst, due to the high nucleophilicity of the aromatic ring. wikipedia.org In contrast, electron-deficient or deactivated aromatic compounds, like nitrobenzene (B124822) or benzoic acid, require highly activated electrophilic species generated through strong acid catalysis to undergo chlorination. wikipedia.org

The inherent reactivity of this compound compared to other N-halo reagents also influences the reaction conditions. While direct comparative studies are limited, research on related N-haloimides shows that the nature of the imide ring can affect the N-X bond strength and, consequently, its reactivity. For instance, the reactivity of N-bromoimides is generally higher than their N-chloro counterparts. Computational studies on related systems help in understanding these reactivity differences by analyzing parameters like electron affinities and reduction potentials. researchgate.netmdpi.com

Applications of N Chloroglutarimide in Complex Organic Transformations

Oxidative Transformations Utilizing N-Chloroglutarimide

This compound is employed as an oxidant in several organic transformations. longdom.org Similar to its well-known analogue, N-chlorosuccinimide (NCS), NCG can facilitate the oxidation of various functional groups. wikipedia.orgmasterorganicchemistry.com These reactions often involve the transfer of an oxygen atom or the removal of hydrogen atoms from the substrate. longdom.org

One notable application is in the oxidation of alcohols to aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com This transformation is fundamental in organic synthesis. The Corey-Kim oxidation, for instance, utilizes NCS and dimethyl sulfide (B99878) to generate an "active DMSO" species that converts primary and secondary alcohols to their corresponding carbonyl compounds. wikipedia.orgmasterorganicchemistry.com While NCG is less commonly cited in this specific named reaction, its similar reactivity profile suggests its potential as an alternative N-chloroimide.

Furthermore, N-chloroimides can be used in the oxidation of other functional groups. For example, they can be involved in the oxidation of sulfides to sulfoxides and sulfones, and amines to various nitrogen-containing compounds. google.com The reactivity of NCG as an oxidant is attributed to the electrophilic nature of its chlorine atom, which can initiate the oxidation process.

Direct Chlorination Reactions

As a source of electrophilic chlorine, this compound is a valuable reagent for direct chlorination reactions. google.com This includes the chlorination of electron-rich aromatic systems, as well as substrates with reactive C-H bonds and π-systems.

Regioselective and Stereoselective Chlorinations of Organic Substrates

The regioselectivity of chlorination reactions is a critical aspect of synthetic design. N-chloroimides like NCG can offer advantages in controlling where the chlorine atom is introduced into a molecule. For instance, in the chlorination of anilines and phenols, the inherent electronic properties of the substrates typically favor a mixture of ortho- and para-substituted products. nsf.gov However, by employing specific catalysts and reaction conditions, it is possible to achieve high regioselectivity. nsf.govnih.govbeilstein-journals.org For example, the use of a Lewis basic selenoether catalyst has been shown to direct the ortho-chlorination of phenols and unprotected anilines with high selectivity. nsf.gov

Stereoselectivity in chlorination reactions is also a significant challenge. While uncatalyzed chlorinations can be influenced by steric factors, achieving high stereocontrol often requires the use of chiral catalysts or reagents. soton.ac.uk Research in this area aims to develop methods for the enantioselective chlorination of carbonyl compounds and other prochiral substrates. organic-chemistry.org

Functionalization of Reactive C-H Bonds and π-Systems

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. rutgers.edutamu.edunih.govsigmaaldrich.com this compound can be used for the chlorination of both activated and unactivated C-H bonds. The site-selectivity of these reactions is often governed by steric and electronic factors, allowing for the targeted modification of complex molecules. nih.gov For example, radical C-H chlorination using N-chloroamides has been successfully applied in the synthesis of natural products. nih.gov

In addition to C-H bonds, NCG can also react with π-systems, such as alkenes and alkynes. These reactions can lead to the formation of various chlorinated products, including vicinal haloamino ketones through aminochlorination of α,β-unsaturated ketones. organic-chemistry.org The ability to functionalize π-systems adds to the versatility of NCG in the synthesis of complex organic molecules.

N-Functionalization Strategies and Imide Derivatization

This compound can serve as a precursor for the synthesis of various N-functionalized imide derivatives. rsc.org The nitrogen atom of the imide can be derivatized through reactions with various electrophiles, expanding the range of accessible molecular structures. rsc.org For example, N-functionalized imides can be prepared by reacting NCG with azonitriles. rsc.org

The imide moiety itself is a valuable structural motif found in many biologically active compounds and functional materials. rsc.org The ability to modify the nitrogen atom of glutarimide (B196013) provides a route to novel compounds with potentially interesting properties.

Photocatalytic Applications of this compound in Organic Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. asynt.comunits.itthieme.de N-chloroimides, including this compound, have been utilized in photocatalytic reactions, often as a source of nitrogen-centered radicals. thieme-connect.comresearchgate.net

Visible-light photoredox catalysis can be used to generate these radicals from N-chloroimides. researchgate.net These highly reactive species can then participate in various C-H functionalization reactions, such as the imidation of arenes and heteroarenes. thieme-connect.comresearchgate.net This approach allows for the formation of C-N bonds under mild, metal-free conditions. The development of photocatalytic methods using NCG and other N-chloroimides continues to be an active area of research, with the potential to provide more sustainable and efficient synthetic routes. mdpi.comnih.gov

Computational and Theoretical Studies on N Chloroglutarimide

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to calculate the electronic structure and properties of molecules. For N-chloroglutarimide, these methods have been instrumental in elucidating its bonding characteristics, reaction mechanisms, and the nature of its reactive intermediates.

Density Functional Theory (DFT) Calculations for Elucidating Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems. nih.govmdpi.com DFT methods are based on the principle that the ground-state energy of a many-electron system is a unique functional of the electron density. nih.govmdpi.com This approach simplifies calculations by focusing on the electron density, a function of three spatial coordinates, rather than the complex many-body wavefunction, making it computationally efficient for analyzing reaction pathways. nih.govthieme-connect.comresearchgate.net

In the context of this compound, DFT calculations are used to map out the potential energy surfaces of its reactions. This involves optimizing the geometries of reactants, products, and, crucially, any intermediates and transition states that connect them. rsc.orgpearson.comuzh.ch By calculating the energies of these stationary points, a reaction's thermodynamic feasibility (enthalpy of reaction) and kinetic barriers (activation energy) can be determined. pearson.comnih.gov This allows for the detailed investigation of mechanisms, such as nucleophilic substitution or radical processes, providing a step-by-step view of bond-breaking and bond-forming events. rsc.orgpku.edu.cn The combination of DFT with experimental work is a powerful strategy for accurately predicting catalyst structures and revealing catalytic mechanisms. nih.gov

Nuclear Quadrupole Resonance (NQR) Spectroscopy and Analysis of N-Cl Bond Character

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that probes the interaction between the electric quadrupole moment of a nucleus and the electric field gradient (EFG) at its location. mit.edu For this compound, ³⁵Cl NQR is particularly informative as it provides direct insight into the electronic environment of the chlorine atom and the nature of the nitrogen-chlorine (N-Cl) bond. rsc.orgpressbooks.pub

The NQR frequency is highly sensitive to the electron distribution within the N-Cl bond. mit.eduvaia.com Studies have measured the ³⁵Cl NQR frequency for this compound at liquid nitrogen temperature. This frequency can be used to estimate the ionicity of the N-Cl bond. rsc.orgpressbooks.pub A study by Nagao and Katagiri reported the ³⁵Cl NQR frequency for this compound to be 53.033 MHz. pressbooks.pub From this, the ionicity of the N-Cl bond was estimated. rsc.orgpressbooks.pub This value provides a quantitative measure of the charge separation in the bond. If the ionicity value is close to zero, it suggests that the chlorine atom can be easily released as a radical, indicating a higher potential for radical-mediated reactions. pressbooks.pub

| Compound | ³⁵Cl NQR Frequency (MHz) | N-Cl Bond Ionicity (i) |

|---|---|---|

| N-Chlorosuccinimide | 52.922 | -0.01 |

| This compound | 53.033 | 0.01 |

| N-Chloro-2-oxazolidinone | 53.840 | 0.08 |

Computational Modeling of Radical Intermediates and Transition State Structures

Computational modeling is essential for characterizing short-lived, high-energy species like radical intermediates and transition states, which are often impossible to isolate and study experimentally. pearson.compressbooks.pub For this compound, reactions often proceed via the formation of a nitrogen-centered glutarimidyl radical. The one-electron reduction of this compound (GCl) is known to produce this glutarimidyl radical (G•). researchgate.net

DFT calculations have been employed to investigate the stability and electronic structure of the glutarimidyl radical. rsc.org Such studies compute properties like radical stabilization energies (RSEs) to understand the inherent stability of the radical. rsc.org For the glutarimidyl radical, calculations at the G3B3 level of theory have determined the energy gap between its possible electronic ground states (π and σ). rsc.org The glutarimidyl radical was found to have a π ground state, with a calculated energy gap of 16.1 kJ mol⁻¹ between it and the higher-energy σ state. rsc.org

Modeling transition state structures involves locating the first-order saddle point on the potential energy surface that connects reactants to intermediates or products. nih.govvaia.comresearchgate.net These calculations reveal the specific geometry of the molecule at the peak of the energy barrier, including partially formed and partially broken bonds. pearson.compressbooks.pub For reactions involving this compound, computational methods can model the transition state for the homolytic cleavage of the N-Cl bond to form the glutarimidyl radical, or for subsequent steps where the radical abstracts a hydrogen atom or adds to a double bond. nih.gov

Correlations between Electronic Structure Properties and Chemical Reactivity

A key goal of theoretical chemistry is to establish clear relationships between a molecule's calculated electronic properties and its observed chemical reactivity. rsc.org For this compound, computational and theoretical studies have successfully forged these links.

The ionicity of the N-Cl bond, determined from NQR spectroscopy, shows a direct correlation with the compound's reactivity in certain reactions. rsc.orgpressbooks.pub Specifically, it has been observed that in photochemical additions to cyclohexene (B86901), the total yield of the 1,2-addition product increases as the N-Cl bond ionicity approaches zero. rsc.orgpressbooks.pub this compound, with a small positive ionicity of 0.01, participates in these radical reactions. pressbooks.pub This demonstrates that a less polar, more covalent N-Cl bond facilitates the homolytic cleavage required for radical formation, thus enhancing reactivity in radical pathways. pressbooks.pub

Emerging Directions and Sustainability Considerations

Green Chemistry Principles Applied to N-Chloroglutarimide Utilization

The application of green chemistry principles to the use of this compound aims to minimize the environmental impact associated with its synthesis and application. wikipedia.orgresearchgate.net Green chemistry is a framework that encourages the design of products and processes to reduce or eliminate the use and generation of hazardous substances. wikipedia.orgmygreenlab.orgrsc.org The utility of NCG can be assessed against several of these principles, offering advantages over traditional reagents while also presenting areas for improvement.

One of the core principles is waste prevention . wikipedia.org In many applications, NCG acts as a chlorine-transfer agent, generating glutarimide (B196013) as a byproduct. Glutarimide is a stable, solid compound that can often be recovered from the reaction mixture. The potential for recycling this byproduct—by re-chlorinating it back to NCG—presents a significant opportunity for waste reduction and aligns with the concept of a circular process.

Another key metric is atom economy , which measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product. mygreenlab.orgwikipedia.org Reactions using NCG as a chlorinating agent, for instance, inherently have less than perfect atom economy because the glutarimide portion of the molecule is not incorporated into the desired product. However, its use is often a considerable improvement over older methods that might use harsher chlorinating agents and produce more problematic waste streams.

The principle of using safer solvents and auxiliaries is also relevant. wikipedia.org NCG is soluble in a variety of common organic solvents, allowing for flexibility in choosing less hazardous reaction media. google.com Furthermore, the use of N-haloimides like NCG is often seen as a safer alternative to using elemental halogens, such as gaseous chlorine (Cl₂) or liquid bromine (Br₂), which are more hazardous to handle. masterorganicchemistry.com

Finally, design for energy efficiency encourages conducting reactions at ambient temperature and pressure. wikipedia.org As will be discussed, the integration of NCG with photocatalytic and electrochemical methods allows for activation under mild conditions, reducing the energy input typically required for thermally driven reactions. chemrxiv.orgrsc.org

| Green Chemistry Principle | Application to this compound (NCG) Utilization | Research Findings & Considerations |

|---|---|---|

| Waste Prevention | Generation of a recoverable byproduct, glutarimide. | Glutarimide can potentially be isolated and re-chlorinated, creating a more circular chemical process. google.com |

| Atom Economy | Moderate atom economy in reactions where only the chlorine atom is transferred. | While not perfectly atom-economical, it is often an improvement over methods generating more substantial or hazardous byproducts. mygreenlab.orgwikipedia.org |

| Less Hazardous Chemical Syntheses | Serves as a solid, more easily handled source of electrophilic chlorine compared to gaseous Cl₂. | N-haloimides like NCG are generally considered safer alternatives to elemental halogens. masterorganicchemistry.com |

| Safer Solvents & Auxiliaries | Good solubility in various organic solvents allows for greener solvent choices. | Processes for preparing NCG can be conducted in common organic solvents or aqueous mixtures. google.comgoogle.com |

| Design for Energy Efficiency | Amenable to energy-efficient activation methods like photocatalysis and electrochemistry. | Light or electricity can be used to generate the reactive glutarimidyl radical at ambient temperatures, reducing reliance on thermal energy. researchgate.netpsu.edu |

Integration with Advanced Catalytic Systems

To enhance the efficiency, selectivity, and sustainability of reactions involving this compound, researchers are increasingly integrating it with advanced catalytic systems. Photocatalysis and electrochemical methods stand out as powerful strategies that use light or electricity, respectively, to drive chemical transformations, often under significantly milder conditions than traditional thermal methods.

Visible-light photocatalysis has emerged as a transformative tool in organic synthesis, enabling the activation of stable molecules under mild conditions. chemrxiv.org this compound is an excellent substrate for photocatalytic activation. Upon interaction with a photoexcited catalyst, NCG can undergo a one-electron reduction, leading to the cleavage of the N-Cl bond and the formation of a highly reactive nitrogen-centered glutarimidyl radical. researchgate.netpsu.eduresearchgate.net

This strategy has been successfully applied to the C-H imidation of arenes and heteroarenes. researchgate.net In a typical system, an iridium(III) photoredox catalyst, when irradiated with visible light, becomes a potent reductant capable of reducing NCG. The resulting glutarimidyl radical can then engage in aromatic substitution reactions, forming new carbon-nitrogen bonds. researchgate.net This approach avoids the harsh conditions or pre-functionalized starting materials often required in traditional cross-coupling reactions. The use of light as a traceless and renewable reagent is a key advantage, promoting energy efficiency and reducing chemical waste. rsc.org

Research has shown that the glutarimidyl radical is a distinct species in these reactions. researchgate.netmolaid.com Studies have determined the rate constants for its formation and subsequent reactions, providing a quantitative understanding of its reactivity. researchgate.netpsu.edu This knowledge allows for the rational design of new photocatalytic transformations with enhanced selectivity.

| Reaction Type | Catalyst System | Role of this compound | Key Advantages |

|---|---|---|---|

| C-H Imidation of Arenes | Iridium(III) photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbpy)PF6) | Precursor to the glutarimidyl radical upon single-electron reduction. researchgate.net | Mild reaction conditions (room temperature), high functional group tolerance, direct functionalization of C-H bonds. researchgate.netbeilstein-journals.org |

| Radical-Mediated Cyclizations | Organic dyes or metal complexes | Initiator of radical cascades by forming the glutarimidyl radical. ucl.ac.uk | Construction of complex heterocyclic structures from simple precursors under visible light irradiation. rsc.org |

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. scripps.edursc.org In the context of this compound chemistry, electrochemical methods provide a clean and highly controlled way to generate the glutarimidyl radical.

Cyclic voltammetry studies have been employed to determine the redox properties of N-haloimides, including this compound. psu.edu These studies show that NCG undergoes an electrochemically irreversible one-electron reduction to generate the glutarimidyl radical and a chloride ion. psu.edupsu.edu The reaction is remarkably fast, with pulse radiolysis experiments showing a rate constant of 1.9 × 10¹⁰ M⁻¹ s⁻¹ for the reaction of NCG with a hydrated electron (e⁻ aq). psu.edu

The basic setup for such an electrochemical reaction involves a cell, which can be divided or undivided, containing electrodes (e.g., platinum, vitreous carbon), an electrolyte, and a solvent. scripps.eduoaepublish.com By applying a specific potential, the controlled reduction of NCG at the cathode surface can be achieved without the need for a chemical reducing agent. This eliminates the waste associated with the stoichiometric use of reductants and allows for precise control over the reaction rate by simply adjusting the applied current or potential. researchgate.net This high level of control can lead to improved selectivity and yield in synthetic applications. The glutarimidyl radical generated electrochemically can then participate in various synthetic transformations, similar to those observed in photocatalysis. researchgate.netmolaid.com

| Electrochemical Process | Key Parameters & Findings | Experimental Technique | Implications for Synthesis |

|---|---|---|---|

| One-Electron Reduction | Forms the glutarimidyl radical and a chloride ion (Cl⁻). psu.edu | Pulse Radiolysis, Cyclic Voltammetry | Provides a clean, reagent-free method to generate nitrogen-centered radicals for synthetic applications. |

| Reaction Kinetics | The reaction with hydrated electrons is extremely rapid (k = 1.9 × 10¹⁰ M⁻¹ s⁻¹). psu.edu | Pulse Radiolysis | Demonstrates the high reactivity of the N-Cl bond towards reduction. |

| Redox Potential | The reduction potential can be determined, though it is often an irreversible process. psu.edu | Cyclic Voltammetry | Allows for the precise selection of reaction conditions to selectively reduce NCG in the presence of other functional groups. psu.edu |

Q & A

Q. What are the established synthetic routes for n-Chloroglutarimide, and how can researchers ensure reproducibility?

- Category : Basic

- Answer : The synthesis of n-Chloroglutarimide typically involves cyclization of glutaric acid derivatives under chlorinating conditions. Key steps include:

- Literature Review : Identify peer-reviewed protocols (e.g., condensation with PCl₅ or SOCl₂) .

- Detailed Documentation : Specify stoichiometry, reaction time, temperature, and purification methods (e.g., recrystallization or column chromatography) .

- Reproducibility Checks : Replicate procedures using identical reagents (e.g., anhydrous solvents, purity >98%) and validate yields via mass balance .

Example synthetic workflow:

Glutaric acid → Activation with thionyl chloride → Cyclization → Purification → Characterization

Q. How should researchers characterize the purity and structural identity of this compound?

- Category : Basic

- Answer : Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR peak assignments (e.g., carbonyl signals at ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reverse-phase columns and UV detection .

- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) .

Table 1 : Common Analytical Techniques for n-Chloroglutarimide Characterization

| Technique | Application | Key Considerations |

|---|---|---|

| NMR | Structural confirmation | Use deuterated solvents (e.g., CDCl₃) |

| HPLC | Purity assessment | Optimize mobile phase (e.g., acetonitrile/water) |

| FT-IR | Functional group verification | Match carbonyl stretches (~1750 cm⁻¹) |

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be systematically resolved?

- Category : Advanced

- Answer : Address contradictions using:

- Comparative Analysis : Cross-validate NMR/HPLC data with independent labs or databases (e.g., SciFinder) .

- Computational Validation : Perform DFT calculations to predict NMR chemical shifts and compare with experimental results .

- Error Source Identification : Check for solvent impurities, instrumental drift, or decomposition during analysis .

Example workflow:

Data discrepancy → Re-run experiments → Compare with computational models → Isolate experimental variables

Q. What methodological considerations are critical when designing kinetic studies on this compound’s reactivity?

- Category : Advanced

- Answer : Key considerations include:

- Control Experiments : Include blank reactions and internal standards (e.g., deuterated analogs) to rule out side reactions .

- Time-Resolved Monitoring : Use techniques like in-situ FT-IR or stopped-flow spectroscopy to capture transient intermediates .

- Statistical Rigor : Perform triplicate runs with error bars (±5% tolerance) and use ANOVA for significance testing .

Q. What strategies optimize reaction yields for this compound under varying catalytic conditions?

- Category : Advanced

- Answer : Employ design-of-experiments (DoE) principles:

- Variable Screening : Test catalysts (e.g., Lewis acids), temperatures (25–80°C), and solvent polarities .

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .

- Scale-Up Validation : Verify lab-scale results in pilot reactors (e.g., 10x scale) while monitoring heat transfer and mixing efficiency .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies between experimental and computational data for this compound’s thermodynamic properties?

- Category : Advanced

- Answer : Follow these steps:

Meta-Analysis : Aggregate literature data (e.g., enthalpy of formation) and exclude outliers using Grubbs’ test .

Sensitivity Analysis : Vary computational parameters (e.g., basis sets in DFT) to assess robustness .

Experimental Replication : Repeat calorimetry or titration under controlled conditions (e.g., inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.